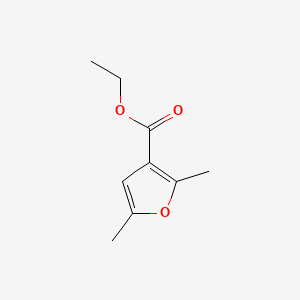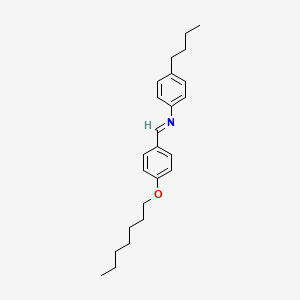
4-(Decyloxy)benzoic acid
概要
説明
4-(Decyloxy)benzoic acid (DBA) is a liquid crystalline compound that exhibits unique properties due to its molecular structure, which includes a decyloxy chain attached to a benzoic acid moiety. This structure imparts thermal stability and phase transition characteristics that are of interest in materials science, particularly in the field of liquid crystals .
Synthesis Analysis
While the provided papers do not detail the synthesis of 4-(Decyloxy)benzoic acid, they do discuss related compounds and their synthesis. For example, 4-(Diphenylphosphino)benzoic acid was synthesized and used in the Mitsunobu reaction, which is a method that could potentially be adapted for the synthesis of DBA by substituting the appropriate alkoxy chain .
Molecular Structure Analysis
The molecular structure of DBA has been studied using Raman spectroscopy and density functional theory (DFT). These studies have provided insights into the vibrational modes of the molecule and have helped to characterize the smectic, nematic, and isotropic phases of DBA. The molecular reorientation at the phase transition and the effect of local fields present in the liquid crystalline mesophases have been discussed based on changes in intensity, linewidth, and peak wavenumber with temperature .
Chemical Reactions Analysis
DBA's chemical reactivity has been explored in the context of its liquid crystalline properties. For instance, the enhancement in the thermal stability of the mesophases of DBA due to Li ion beam irradiation suggests that the compound undergoes structural changes when exposed to certain types of radiation, which could lead to the formation of new species . Additionally, the oxidative decarboxylation of benzoic acid by peroxyl radicals provides a model for understanding the reactivity of the benzoic acid moiety in DBA under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBA have been extensively studied. Thermodynamic, dielectric, and spectroscopic characterizations have shown that irradiation can enhance the thermal stability of its mesophases. The dielectric properties change in the different phases, indicating alterations in molecular alignment and interactions . Temperature-dependent Raman studies have provided detailed insights into the phase transitions of DBA, with specific vibrational bands serving as markers for these transitions . Furthermore, the surface properties of DBA have been evaluated, revealing its selectivity and surface energy characteristics, which are crucial for applications in structural isomer separation .
科学的研究の応用
Thermal Stability Enhancement
4-(Decyloxy)benzoic acid's thermal stability in mesophases is enhanced by Li ion beam irradiation. This process increases transition temperatures, enthalpies, and entropies, indicating improved thermal stability. Dielectric studies also show changes in dielectric permittivity due to irradiation (Verma, Tripathi, & Dhar, 2013).
Mesomorphic Properties in Mixtures
The mesophase behavior of mixtures containing 4-(Decyloxy) benzoic acid, along with other hydrogen-bonded nematic liquid crystals, shows that these mixtures display liquid crystalline properties. The thermal properties of these mixtures are influenced by mixture ratios and alkyloxy chain lengths (Okumuş & Özğan, 2014).
Electronic Structure and Solvatochromism
The electronic transitions, solvatochromic properties, and electronic structure of 4-(Decyloxy) benzoic acid in different polarity organic solvents were explored. These studies help understand the relationship between molecular structure and solvatochromic properties (Sıdır, 2020).
Surface Adsorption and Structural Isomer Separation
4-(Decyloxy) benzoic acid (DBA) demonstrates selectivity in surface adsorption, making it useful for structural isomer separation. Surface properties like dispersive surface energy and acidity-basicity constants were evaluated, revealing DBA's acidic character (Işik, Çakar, Cankurtaran, & Cankurtaran, 2021).
Liquid Crystal Polymer Synthesis and Properties
The synthesis and characterization of lanthanide 4-benzyloxy benzoates, including derivatives of 4-(Decyloxy) benzoic acid, have been studied for their influence on luminescent properties. These studies help understand how electron-releasing or withdrawing substituents affect photoluminescence efficiency (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Molecular Alignment and Phase Transition Analysis
Raman spectroscopy has been used to study the molecular alignment and structural changes in 4-Decyloxy benzoic acid. The temperature-induced changes in crystal structure were observed, providing insights into the molecular behavior in different phases (Vikram, Nandi, & Singh, 2013).
特性
IUPAC Name |
4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNICZRIRMGOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203686 | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Decyloxy)benzoic acid | |
CAS RN |
5519-23-3 | |
| Record name | 4-(Decyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5519-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Decyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(decyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and characterization data of 4-(Decyloxy)benzoic acid?
A1: 4-(Decyloxy)benzoic acid, often abbreviated as DBA or 4DBA, is an organic compound with the molecular formula C17H26O3. [] Its molecular weight is 278.39 g/mol. [] Spectroscopic data, including infrared and Raman spectra, have been extensively studied to understand its vibrational modes and phase transitions. []
Q2: What are the mesomorphic properties of 4-(Decyloxy)benzoic acid?
A2: 4-(Decyloxy)benzoic acid exhibits thermotropic liquid crystal behavior. [, ] It displays smectic (S), nematic (N), and isotropic (I) phases at different temperature ranges. [, ] The transitions between these phases, particularly the S→N and N→I transitions, have been meticulously investigated using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). [, , ]
Q3: How do temperature changes affect the phase behavior of 4-(Decyloxy)benzoic acid?
A3: Temperature plays a crucial role in the phase behavior of 4DBA. Research using Raman spectroscopy reveals specific marker bands associated with C–O, C–C stretching, and C–H bending modes that shift or disappear during phase transitions. [] For example, the appearance of a band at ~830 cm−1 and the disappearance of bands at ~773, ~807, ~881, and ~1146 cm−1 clearly signal the S→N transition. []
Q4: Can the mesomorphic properties of 4-(Decyloxy)benzoic acid be altered?
A4: Yes, the properties of 4DBA can be modified. Studies show that doping the compound with substrate-functionalized zinc oxide nanoparticles (ZnO NP) can significantly impact its phase transition temperatures. [] This doping technique has demonstrated a shift of about 31°C in the N-Iso transition temperature and a decrease of over 10°C for the onset of liquid crystallinity without eliminating any mesophases. []
Q5: How is 4-(Decyloxy)benzoic acid used in separation science?
A5: 4DBA has shown potential in separation science due to its selective surface adsorption properties. Inverse gas chromatography studies at infinite dilution (IGC-ID) have been conducted to explore its selectivity towards structural isomers like butyl acetate, butyl alcohol, and amyl alcohol. [] This research provides valuable insights into its potential applications in isomer separation techniques.
Q6: What is the significance of hydrogen bonding in systems containing 4-(Decyloxy)benzoic acid?
A6: Hydrogen bonding plays a crucial role in the behavior of 4DBA, especially when combined with other compounds. For example, studies have investigated binary and ternary mixtures of 4DBA with other benzoic acid derivatives and citric acid. [, , ] These mixtures, stabilized by hydrogen bonding, exhibit unique liquid crystalline phases, demonstrating the potential for designing new materials with tailored properties. [, ]
Q7: What are the applications of 4-(Decyloxy)benzoic acid in materials science?
A7: 4DBA is used in developing Polymer Dispersed Liquid Crystal (PDLC) films. [] Researchers have explored its compatibility with polymers like Poly(methyl methacrylate) (PMMA) to create these films. [] These materials have potential applications in various fields, including displays and light shutters, highlighting the practical implications of 4DBA in material science.
Q8: What analytical techniques are used to study 4-(Decyloxy)benzoic acid?
A8: Various analytical techniques are employed to characterize and study 4DBA. These include:* Differential Scanning Calorimetry (DSC): Used to study phase transitions and thermal properties. [, , , ]* Polarized Optical Microscopy (POM): Employed to visualize liquid crystalline textures and phase transitions. [, , , ]* Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and study intermolecular interactions. [, ]* Nuclear Magnetic Resonance Spectroscopy (NMR): Employed to study molecular structure and dynamics. [, ]* Raman Spectroscopy: Provides information about molecular vibrations and is particularly useful in studying phase transitions in liquid crystals. [, ]* Inverse Gas Chromatography (IGC): Used to investigate surface properties and selectivity in adsorption processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














